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Compound of Interest

Compound Name: Atto 565 NHS ester

Cat. No.: B15136079 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action,

experimental protocols, and key data associated with the use of Atto 565 N-

hydroxysuccinimidyl (NHS) ester for the fluorescent labeling of primary amines in biological

molecules.

Core Mechanism of Action: Amine Acylation
The fundamental principle behind the labeling of proteins, peptides, and other biomolecules

with Atto 565 NHS ester is a nucleophilic acyl substitution reaction. The primary amine,

present on molecules such as the epsilon-amino group of lysine residues or the N-terminus of

proteins, acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester, which is an

activated ester. This reaction results in the formation of a stable amide bond, covalently linking

the Atto 565 fluorophore to the target molecule, and releases N-hydroxysuccinimide (NHS) as a

byproduct.[1][2][3]

The reaction is highly dependent on the pH of the solution. For the primary amine to be an

effective nucleophile, it must be in its unprotonated state.[4][5] Therefore, the reaction is

typically carried out in a slightly alkaline buffer, with an optimal pH range of 8.0 to 9.0.[3][4][5][6]

A pH of 8.3 is frequently recommended as a good compromise to ensure a sufficient

concentration of unprotonated amines while minimizing the competing hydrolysis of the NHS

ester.[4][5][7][8]
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Figure 1: Reaction of Atto 565 NHS ester with a primary amine.

A significant side reaction is the hydrolysis of the NHS ester, where it reacts with water to form

the free Atto 565 carboxylic acid, which is no longer reactive towards amines.[4][5] The rate of

hydrolysis increases with pH.[2][5] Therefore, it is crucial to perform the labeling reaction

promptly after preparing the dye solution and to control the pH of the reaction buffer.[4][6]

Quantitative Data
The following tables summarize the key quantitative data for Atto 565 and the NHS ester

reaction.

Table 1: Optical Properties of Atto 565
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Property Value Reference

Maximum Absorption (λabs) 564 nm

Molar Extinction Coefficient

(εmax)
1.2 x 10⁵ M⁻¹ cm⁻¹

Maximum Fluorescence

Emission (λfl)
590 nm

Fluorescence Quantum Yield

(ηfl)
90%

Fluorescence Lifetime (τfl) 4.0 ns

Correction Factor (CF260) 0.27

Correction Factor (CF280) 0.12

Table 2: Recommended Reaction Conditions

Parameter Recommended Value Reference

pH 7.2 - 9.0 (optimum 8.3-8.5) [1][8][9]

Temperature
4 - 37 °C (Room temperature

is common)
[7]

Incubation Time
30 minutes to overnight

(typically 1-2 hours)
[7][10][11]

Molar Ratio (Dye:Protein)
1:1 to 20:1 (typically 2:1 to

10:1)
[12]

Solvents for Stock Solution Anhydrous DMF or DMSO [1][6][9]

Table 3: Factors Influencing Reaction Efficiency
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Factor Effect on Efficiency Reference

pH

Optimal between 8.0 and 9.0

for unprotonated amines.

Higher pH increases

hydrolysis.

[4][5][8]

Temperature

Higher temperatures can

increase reaction rate but also

hydrolysis.

[7]

Concentration

Higher concentrations of

reactants favor the labeling

reaction over hydrolysis.

[11]

Buffer Composition

Amine-containing buffers (e.g.,

Tris) will compete with the

target molecule for the dye.

[1][7]

Solvent Quality

Anhydrous, amine-free

solvents for the dye stock

solution are critical to prevent

premature hydrolysis.

[4][6]

Presence of Nucleophiles

Other nucleophiles like thiols

and hydroxyls can react with

NHS esters, though primary

amines are more reactive.

[13][14][15]

Experimental Protocols
Below are detailed methodologies for labeling proteins and oligonucleotides with Atto 565 NHS
ester.

Protein Labeling Protocol
This protocol is a general guideline and may require optimization for specific proteins.

Materials:
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Atto 565 NHS ester

Protein to be labeled in an amine-free buffer (e.g., PBS, bicarbonate buffer)

Anhydrous, amine-free DMSO or DMF

Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3

Quenching buffer: 1 M Tris-HCl, pH 8.0

Gel filtration column (e.g., Sephadex G-25) equilibrated with storage buffer (e.g., PBS)

Procedure:

Prepare Protein Solution: Dissolve or dialyze the protein into the labeling buffer at a

concentration of 1-5 mg/mL.[4][6] Ensure the solution is free of amine-containing substances

like Tris or glycine.

Prepare Dye Stock Solution: Immediately before use, dissolve Atto 565 NHS ester in
anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4][6]

Reaction: While gently vortexing the protein solution, add the desired molar excess of the

dye stock solution. A 2 to 10-fold molar excess of dye to protein is a common starting point.

[12]

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from

light.[10] For Atto 565, some protocols recommend an extended incubation of up to 18 hours

at ambient temperature for the reaction to be completed.[5][6]

Quenching (Optional): To stop the reaction, add a small volume of quenching buffer to a final

concentration of 50-100 mM and incubate for an additional 30 minutes. This will react with

any remaining NHS ester.

Purification: Separate the labeled protein from the unreacted dye and NHS byproduct using

a gel filtration column.[4][6] The first colored fraction to elute will be the labeled protein.

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the purified conjugate at 280 nm (for the protein) and 564 nm (for Atto 565). The following
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formula can be used:

Degree of Labeling (DOL) = (A₅₆₄ / ε₅₆₄) / [(A₂₈₀ - (A₅₆₄ x CF₂₈₀)) / ε₂₈₀]

Where:

A₅₆₄ and A₂₈₀ are the absorbances at 564 nm and 280 nm, respectively.

ε₅₆₄ and ε₂₈₀ are the molar extinction coefficients of Atto 565 and the protein, respectively.

CF₂₈₀ is the correction factor for the absorbance of Atto 565 at 280 nm (0.12).

Oligonucleotide Labeling Protocol
This protocol is suitable for labeling amine-modified oligonucleotides.

Materials:

Atto 565 NHS ester

Amine-modified oligonucleotide

Anhydrous, amine-free DMSO or DMF

Labeling buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

Purification system (e.g., gel filtration, HPLC)

Procedure:

Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the

labeling buffer to a concentration of approximately 0.1 mM.

Prepare Dye Stock Solution: Immediately before use, dissolve Atto 565 NHS ester in
anhydrous DMSO or DMF to a concentration of approximately 5 mg/mL.

Reaction: Add a 5-10 fold molar excess of the dye stock solution to the oligonucleotide

solution.[11]
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Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[11]

Purification: Separate the labeled oligonucleotide from the free dye using gel filtration or

reverse-phase HPLC.

Visualized Workflows
The following diagrams illustrate the key processes described in this guide.
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Figure 2: General experimental workflow for protein labeling.
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Figure 3: Key factors influencing the outcome of the labeling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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